Cas no 1448124-84-2 (1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea)

1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea 化学的及び物理的性質
名前と識別子
-
- 1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea
- AKOS024560691
- F6438-0375
- 1-(2-chlorophenyl)-3-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea
- 1448124-84-2
- 1-(2-CHLOROPHENYL)-3-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]UREA
-
- インチ: 1S/C18H23ClN6O/c1-12-16(23-18(26)22-15-7-5-4-6-14(15)19)13(2)21-17(20-12)25-10-8-24(3)9-11-25/h4-7H,8-11H2,1-3H3,(H2,22,23,26)
- InChIKey: FEWVLKWYQBTLPI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1NC(NC1C(C)=NC(=NC=1C)N1CCN(C)CC1)=O
計算された属性
- せいみつぶんしりょう: 374.1621871g/mol
- どういたいしつりょう: 374.1621871g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 461
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6438-0375-10μmol |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6438-0375-40mg |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6438-0375-50mg |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6438-0375-100mg |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6438-0375-2μmol |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6438-0375-2mg |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6438-0375-5μmol |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6438-0375-10mg |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6438-0375-1mg |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6438-0375-25mg |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
1448124-84-2 | 25mg |
$109.0 | 2023-09-09 |
1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea 関連文献
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylureaに関する追加情報
Introduction to 1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea (CAS No. 1448124-84-2)
The compound 1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea, identified by its CAS number 1448124-84-2, represents a significant advancement in the field of medicinal chemistry. This pyrimidine derivative has garnered considerable attention due to its structural complexity and potential therapeutic applications. The molecular framework incorporates multiple pharmacophoric elements, including a chlorophenyl group, dimethyl substitution on the pyrimidine ring, and a piperazine moiety, which collectively contribute to its unique pharmacological profile.
Recent studies have highlighted the importance of pyrimidine-based scaffolds in the development of novel bioactive molecules. Pyrimidines are ubiquitous heterocycles found in nucleic acids and have been extensively explored as key structural motifs in drug discovery. The presence of 4,6-dimethylpyrimidinyl and urea functional groups in this compound suggests potential interactions with biological targets such as enzymes and receptors. These features make it a promising candidate for further investigation in medicinal chemistry.
The chlorophenyl substituent at the 2-position introduces lipophilicity and may enhance binding affinity to certain biological targets. Additionally, the 4-methylpiperazin-1-yl group is a well-known pharmacophore that often improves solubility and metabolic stability, making it favorable for drug development. The combination of these structural elements suggests that this compound may exhibit multiple modes of action, which could be advantageous in treating complex diseases.
In the context of contemporary drug discovery, the synthesis and characterization of such complex molecules require advanced techniques in organic chemistry and computational modeling. The development of efficient synthetic routes allows for scalable production, while computational methods such as molecular docking and quantum mechanics can predict binding interactions and optimize lead compounds. The integration of these approaches has accelerated the discovery pipeline for novel therapeutics.
One of the most compelling aspects of this compound is its potential in addressing unmet medical needs. Pyrimidine derivatives have been implicated in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The urea moiety is particularly noteworthy, as urea-based compounds have shown efficacy in modulating enzyme activity and receptor binding. For instance, recent studies have demonstrated that urea derivatives can serve as potent inhibitors of kinases and other enzymes involved in disease pathways.
The dimethyl substitution on the pyrimidine ring further enhances the compound's pharmacological properties by influencing its electronic distribution and steric environment. This modification can fine-tune binding interactions with biological targets, leading to improved selectivity and reduced side effects. Such structural modifications are critical in optimizing drug candidates for clinical translation.
Computational studies have been instrumental in understanding the molecular interactions of this compound. Molecular dynamics simulations can provide insights into conformational changes and binding dynamics, while virtual screening techniques allow for rapid identification of potential lead compounds. These advancements have enabled researchers to design more effective molecules with fewer experimental trials.
The piperazine moiety is another key feature that contributes to the compound's pharmacological profile. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, making them valuable in treating neurological disorders. The presence of 4-methylpiperazin-1-yl enhances solubility and bioavailability, which are critical factors for drug efficacy. This combination of structural elements suggests that this compound may exhibit dual or multi-target interactions, which could be beneficial in treating multifaceted diseases.
Recent preclinical studies have begun to explore the therapeutic potential of this compound. In vitro assays have demonstrated promising activity against various biological targets, including enzymes and receptors relevant to human diseases. These findings support further investigation into its clinical applicability. Additionally, the compound's favorable pharmacokinetic properties make it a strong candidate for further development.
The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. Advanced synthetic methodologies such as transition metal-catalyzed reactions and flow chemistry have been employed to streamline production processes. These techniques not only improve efficiency but also enhance scalability for industrial applications.
The structural complexity of this molecule necessitates rigorous characterization using spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed information about the molecular structure and purity of the compound, which are essential for subsequent biological evaluation.
In conclusion,1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea (CAS No. 1448124-84-2) represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. The combination of a chlorophenyl group,dimethyl substitution, a piperazine moiety,and a urea functional group makes it a promising candidate for further investigation. Advances in synthetic chemistry,computational modeling,and preclinical studies continue to drive progress toward novel therapeutics that address unmet medical needs.
1448124-84-2 (1-(2-chlorophenyl)-3-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea) 関連製品
- 299169-91-8(Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-ethyl-)
- 1797881-40-3(N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide)
- 1274052-38-8(ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate)
- 1314662-42-4(1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid)
- 1344368-41-7(4-(1-ethyl-1H-pyrazol-5-yl)methylpiperidine)
- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)
- 1220411-29-9(Tiafenacil)
- 1190322-26-9(5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid)
- 2244083-66-5(Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-)
- 1807088-80-7(Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate)



